2,5-Dibromo-4-fluoroiodobenzene
Overview
Description
2,5-Dibromo-4-fluoroiodobenzene is an organohalogen compound with the molecular formula C6H2Br2FI It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 4 are replaced by bromine, fluorine, and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-fluoroiodobenzene typically involves the iodination of 1,4-dibromobenzene. One method includes using trifluoroacetic acid and iodine to achieve the iodination reaction . This method avoids low-temperature reactions, making it easier to implement and suitable for industrial production. The reaction conditions are mild, and the process generates fewer by-products, enhancing its industrial applicability .
Industrial Production Methods
For industrial production, the synthesis method involving trifluoroacetic acid and iodine is preferred due to its simplicity and efficiency. This method is advantageous as it does not require ultra-low temperatures, which are often challenging to maintain on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or alkoxides.
Suzuki-Miyaura Coupling: This reaction often involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzene derivatives.
Cross-Coupling Reactions: The products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,5-Dibromo-4-fluoroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals due to its ability to form diverse chemical structures.
Industry: It is used in the production of dyes, plastics, and functional polymer materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-fluoroiodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the halogenated benzene, followed by transmetalation with the boron reagent and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with only one bromine atom.
4-Fluoroiodobenzene: Contains only fluorine and iodine substituents.
Uniqueness
2,5-Dibromo-4-fluoroiodobenzene is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution and cross-coupling, enhances its utility in various applications.
Biological Activity
2,5-Dibromo-4-fluoroiodobenzene (CAS: 1263376-83-5) is a halogenated aromatic compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 379.79 g/mol . This compound is increasingly recognized for its biological activities, particularly in the context of drug development and as a building block in synthetic chemistry.
The compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions. The presence of bromine, fluorine, and iodine atoms allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Property | Value |
---|---|
Molecular Formula | C₆H₂Br₂FI |
Molecular Weight | 379.79 g/mol |
Purity | ≥97% |
Melting Point | Not specified |
Biological Activity
The biological activity of this compound is primarily explored through its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Various studies have highlighted its potential effects on cellular systems.
Antimicrobial Activity
Research indicates that halogenated compounds, including this compound, exhibit antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, showing significant inhibitory effects .
Case Study: Synthesis of Anticancer Agents
A notable application of this compound is in the synthesis of anticancer agents. In one study, researchers synthesized a series of derivatives aimed at inhibiting cancer cell proliferation. The synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles in reactions that lead to biologically active compounds.
- Metal-Catalyzed Reactions : The presence of iodine and bromine allows for metal-catalyzed cross-coupling reactions that are crucial in synthesizing complex molecules with therapeutic potential.
Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
- Antitubercular Activity : Research has shown that halogenated derivatives can exhibit antitubercular properties, making them candidates for further development in treating tuberculosis .
- Calcium Channel Modulation : Some studies suggest that halogenated compounds can influence calcium signaling pathways in cells, impacting processes such as muscle contraction and neurotransmitter release .
Properties
IUPAC Name |
1,4-dibromo-2-fluoro-5-iodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-2-6(10)4(8)1-5(3)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVMGOKTAGVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679533 | |
Record name | 1,4-Dibromo-2-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-83-5 | |
Record name | 1,4-Dibromo-2-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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